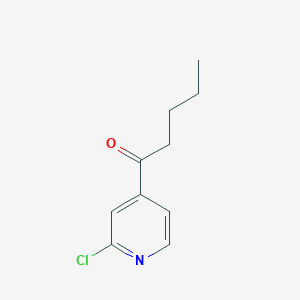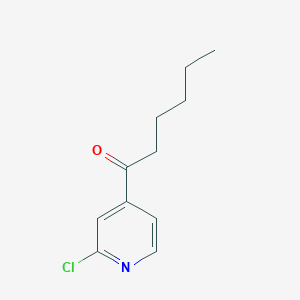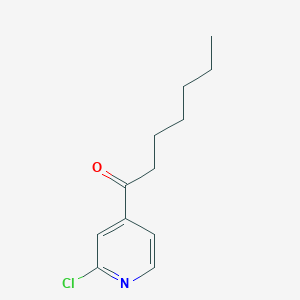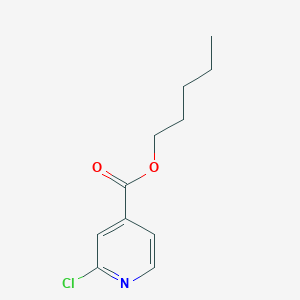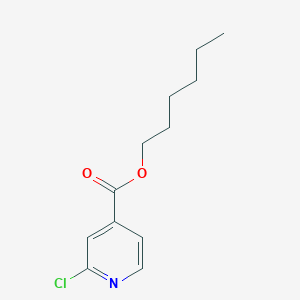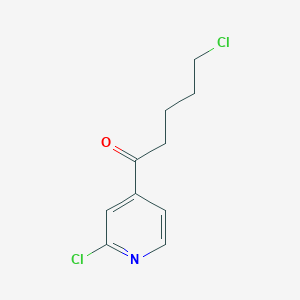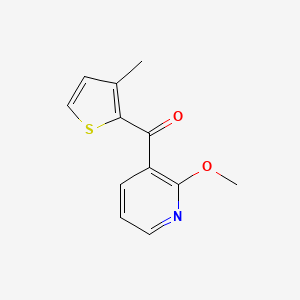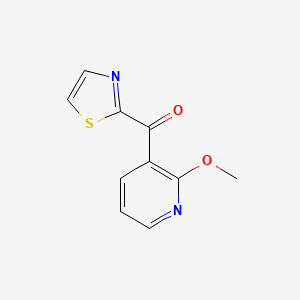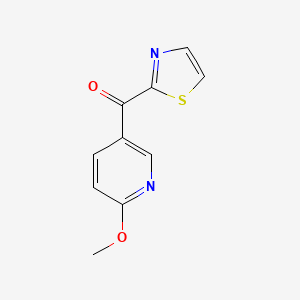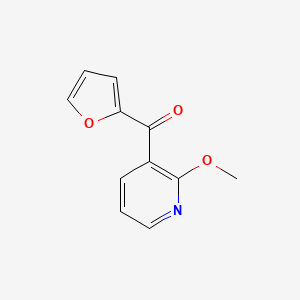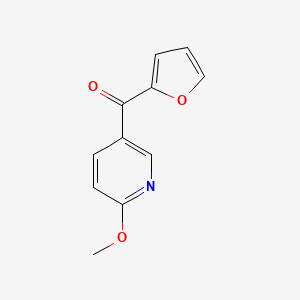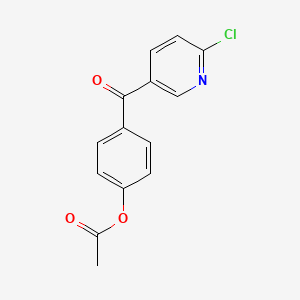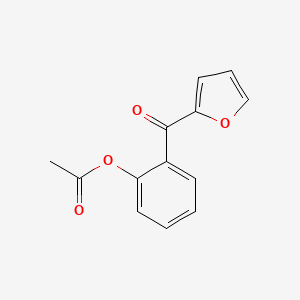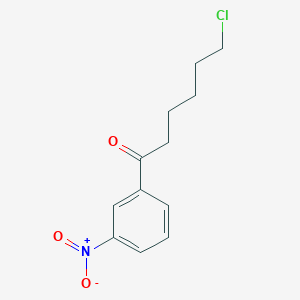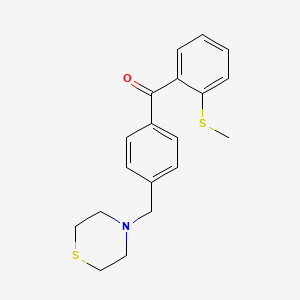
2-Thiomethyl-4'-thiomorpholinomethyl benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiomethyl-4’-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C19H21NOS2 and a molecular weight of 343.51 g/mol . It is characterized by the presence of a benzophenone core substituted with thiomethyl and thiomorpholinomethyl groups. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-Thiomethyl-4’-thiomorpholinomethyl benzophenone involves several steps. One common synthetic route includes the reaction of 2-methylthiobenzoyl chloride with 4-thiomorpholinomethylphenyl magnesium bromide under anhydrous conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from affecting the reaction. The product is then purified using column chromatography to obtain the desired compound with high purity .
Analyse Des Réactions Chimiques
2-Thiomethyl-4’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzophenone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiomorpholinomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, under basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Thiomethyl-4’-thiomorpholinomethyl benzophenone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2-Thiomethyl-4’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The thiomethyl and thiomorpholinomethyl groups can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. The benzophenone core can also absorb UV light, making it useful in photochemical reactions .
Comparaison Avec Des Composés Similaires
2-Thiomethyl-4’-thiomorpholinomethyl benzophenone can be compared with other similar compounds, such as:
Benzophenone: Lacks the thiomethyl and thiomorpholinomethyl groups, making it less reactive in certain chemical reactions.
4-Methylbenzophenone: Contains a methyl group instead of a thiomethyl group, resulting in different chemical properties.
4’-Morpholinomethyl benzophenone:
These comparisons highlight the unique chemical properties of 2-Thiomethyl-4’-thiomorpholinomethyl benzophenone, making it valuable for various scientific research applications.
Propriétés
IUPAC Name |
(2-methylsulfanylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NOS2/c1-22-18-5-3-2-4-17(18)19(21)16-8-6-15(7-9-16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSPMESRLGWMFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCSCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642909 |
Source


|
| Record name | [2-(Methylsulfanyl)phenyl]{4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-55-3 |
Source


|
| Record name | [2-(Methylsulfanyl)phenyl]{4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
